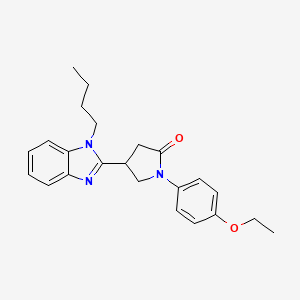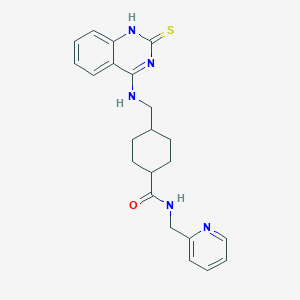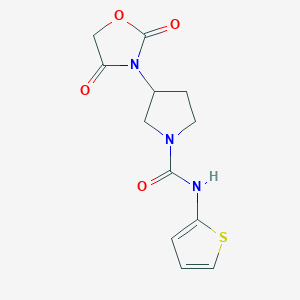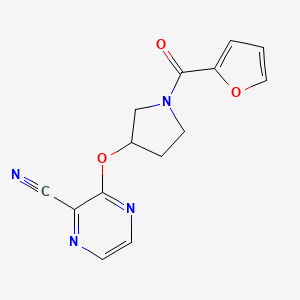![molecular formula C6H4IN3 B2609442 7-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1350648-20-2](/img/structure/B2609442.png)
7-iodo-1H-pyrazolo[4,3-b]pyridine
描述
7-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 7th position of the pyrazole ring adds unique chemical properties to this compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by iodination. One common method involves the condensation of a pyrazole derivative with a pyridine derivative under reflux conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the pyrazolopyridine core . The iodination step can be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The iodine atom can serve as a leaving group in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-1H-pyrazolo[4,3-b]pyridine, while coupling reactions can produce various substituted pyrazolopyridines .
科学研究应用
7-iodo-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly kinase inhibitors.
作用机制
The mechanism of action of 7-iodo-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit tropomyosin receptor kinases by binding to the ATP-binding site, thereby blocking the downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the iodine atom at the 7th position.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms.
6-chloro-1H-pyrazolo[4,3-b]pyridine: Contains a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom at the 7th position in 7-iodo-1H-pyrazolo[4,3-b]pyridine imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new chemical entities with specific desired properties .
属性
IUPAC Name |
7-iodo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHXAWBZNIZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2609368.png)
![3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide](/img/structure/B2609370.png)
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)

![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)
![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)
![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)


![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)
